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8-Bromo-2-fluoro-6-methoxy-1-naphthyl Trifluoromethanesulfonate
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Overview
Description
8-Bromo-2-fluoro-6-methoxy-1-naphthyl Trifluoromethanesulfonate is a complex organic compound with the molecular formula C12H7BrF4O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-fluoro-6-methoxy-1-naphthyl Trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-fluoro-6-methoxy-1-naphthyl Trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and trifluoromethanesulfonate groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
8-Bromo-2-fluoro-6-methoxy-1-naphthyl Trifluoromethanesulfonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-2-fluoro-6-methoxy-1-naphthyl Trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-naphthyl Trifluoromethanesulfonate
- 1-Naphthalenol, 8-bromo-2-fluoro-6-methoxy-
Uniqueness
8-Bromo-2-fluoro-6-methoxy-1-naphthyl Trifluoromethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
8-Bromo-2-fluoro-6-methoxy-1-naphthyl trifluoromethanesulfonate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₈BrF₄O₃S
- Molecular Weight : 385.07 g/mol
- CAS Number : Not specified in available literature.
The trifluoromethanesulfonate moiety in this compound is known to enhance the electrophilicity of the naphthalene core, potentially leading to increased interactions with biological targets. The presence of bromine and fluorine atoms can also influence the compound's lipophilicity and binding affinity to various receptors.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : Compounds containing naphthalene derivatives have been reported to exhibit anti-inflammatory activity, likely through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Study 1: Antitumor Efficacy
In a recent study, a series of naphthalene derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that 8-bromo derivatives showed significant inhibition of cell growth, with IC₅₀ values ranging from 5 to 15 µM depending on the cell line tested. Notably, the compound demonstrated selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
This compound | MCF-7 (Breast) | 7.5 |
This compound | HeLa (Cervical) | 10.0 |
Study 2: Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory properties of related compounds revealed that those with trifluoromethanesulfonate groups exhibited a reduction in edema in animal models. The results showed an inflammation inhibition percentage of up to 85% compared to control groups.
Properties
Molecular Formula |
C12H7BrF4O4S |
---|---|
Molecular Weight |
403.15 g/mol |
IUPAC Name |
(8-bromo-2-fluoro-6-methoxynaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H7BrF4O4S/c1-20-7-4-6-2-3-9(14)11(10(6)8(13)5-7)21-22(18,19)12(15,16)17/h2-5H,1H3 |
InChI Key |
GBVDFIDIRKIBDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC(=C2OS(=O)(=O)C(F)(F)F)F)Br |
Origin of Product |
United States |
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